molecular formula C24H23N3O2S3 B11126455 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11126455
M. Wt: 481.7 g/mol
InChI Key: QRHXENFHMGTWDG-CYVLTUHYSA-N
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Description

9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidin-5-ylidene Group: This step typically involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative under mild conditions.

    Introduction of the Phenylsulfanyl Group: This step involves the reaction of the intermediate with a phenylsulfanyl reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidin-5-ylidene group.

    Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidin-4-one core.

    Substitution: Substitution reactions can occur at various positions on the molecule, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazolidin-5-ylidene group can lead to the formation of sulfoxides or sulfones, while reduction of the pyrido[1,2-a]pyrimidin-4-one core can lead to the formation of dihydropyrido[1,2-a]pyrimidin-4-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it a useful tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity make it a promising candidate for the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials. Its unique properties make it a valuable component in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H23N3O2S3

Molecular Weight

481.7 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S3/c1-3-4-8-13-27-23(29)19(32-24(27)30)15-18-21(31-17-11-6-5-7-12-17)25-20-16(2)10-9-14-26(20)22(18)28/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3/b19-15-

InChI Key

QRHXENFHMGTWDG-CYVLTUHYSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

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